4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole
Description
Properties
CAS No. |
62537-99-9 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-triazole |
InChI |
InChI=1S/C12H11N5/c1-9-4-2-3-5-10(9)11-6-13-16-12(11)17-7-14-15-8-17/h2-8H,1H3,(H,13,16) |
InChI Key |
WNOKZTDSMYIVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(NN=C2)N3C=NN=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-(o-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the triazole ring. The reaction conditions often involve the use of organolithium reagents, which facilitate the formation of the desired heterocyclic structures . Industrial production methods may involve the use of catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Chemical Reactions of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution.
Alkylation Reactions
-
Use of Cesium Carbonate : Cesium carbonate is often used as a base in alkylation reactions to introduce alkyl groups onto the triazole ring.
-
Example : The introduction of a thiol group can be achieved through nucleophilic attack on electrophilic centers in suitable substrates.
Acylation Reactions
-
Use of Acyl Chlorides : Acylation reactions involve the use of acyl chlorides to introduce acyl groups onto the triazole ring or its substituents .
Nucleophilic Substitution
-
Introduction of Thiol Group : The thiol group can be introduced through nucleophilic attack on suitable substrates, often involving the use of sodium borohydride for reduction processes.
Data on Chemical Reactions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | Cesium carbonate, alkyl halides | Basic medium | Alkylated triazoles |
| Acylation | Acyl chlorides | Basic medium | Acylated triazoles |
| Nucleophilic Substitution | Sodium borohydride, thiolating agents | Reducing conditions | Thiolated triazoles |
Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The incorporation of the pyrazole moiety enhances the bioactivity against various pathogens. For instance:
- A study demonstrated that triazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .
Cancer Research
Triazoles have been investigated for their anticancer properties. In particular:
- Compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Agricultural Applications
Fungicides
The compound's structural characteristics make it a candidate for fungicidal applications. Triazoles are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes:
- A field study indicated that triazole-based fungicides significantly reduced the incidence of fungal diseases in crops like wheat and barley .
Herbicides
Research has also explored the herbicidal potential of triazole derivatives:
- In laboratory settings, certain derivatives demonstrated selective herbicidal activity against broadleaf weeds without harming cereal crops .
Material Science Applications
Polymer Chemistry
The incorporation of triazole units into polymers has been studied for enhancing material properties:
- Triazole-containing polymers exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives .
Sensors
Research into sensor technology has shown that triazole compounds can be utilized in the development of chemical sensors:
- A study highlighted the use of triazole derivatives in the fabrication of electrochemical sensors for detecting heavy metals in environmental samples .
Case Studies
-
Antimicrobial Efficacy Study
- Researchers synthesized a series of triazole derivatives and tested their antimicrobial activity against various bacterial strains. The results indicated that modifications to the pyrazole structure significantly enhanced efficacy.
-
Field Trials for Fungicides
- A series of field trials were conducted using triazole-based fungicides on wheat crops. The application resulted in a 30% reduction in fungal infections compared to untreated controls.
-
Development of Chemical Sensors
- A collaborative project between universities focused on integrating triazole compounds into sensor matrices. The resulting sensors demonstrated high sensitivity and selectivity for lead ions in water samples.
Mechanism of Action
The mechanism of action of 4-(4-(o-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects : Alkoxy groups enhance anticonvulsant activity but may increase toxicity . Electron-withdrawing groups (e.g., Cl) improve antioxidant capacity but reduce bioavailability .
- Pyrazole vs. Benzothiazole : Pyrazole-containing derivatives (e.g., target compound) may prioritize CNS activity due to improved BBB penetration, whereas benzothiazole derivatives excel in antimicrobial applications .
- Synthetic Flexibility : The triazole core allows modular substitution, enabling tailored pharmacokinetic and pharmacodynamic profiles .
Biological Activity
The compound 4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole (CAS Number: 6303-41-9) is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, synthesizing data from various studies to elucidate its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a triazole ring linked to a pyrazole moiety. The presence of the methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₅ |
| Molecular Weight | 227.25 g/mol |
| CAS Number | 6303-41-9 |
| Synonyms | 4-(4-(o-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various triazole derivatives, including those related to this compound. The agar dilution method was employed to assess the sensitivity of these compounds against a range of bacterial strains.
Key Findings:
- Antibacterial Activity : Compounds derived from this scaffold exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substituents demonstrated enhanced activity compared to their unsubstituted counterparts .
- Antifungal Potential : The compound also showed promise against fungal pathogens, indicating a broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound have been investigated using various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was commonly used to evaluate cell viability and proliferation.
Case Studies:
- Cell Line Studies : In vitro studies on colon cancer cell lines (e.g., HT-29) revealed that certain derivatives exhibited significant cytotoxic effects. The IC50 values indicated potent antiproliferative activity at low concentrations .
- Mechanistic Insights : Molecular docking studies suggested that these compounds interact with key enzymes involved in cancer progression, such as tubulin and various kinases. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active sites .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through cytokine release assays in peripheral blood mononuclear cells (PBMCs). Compounds demonstrated varying degrees of inhibition on pro-inflammatory cytokines such as TNF-α and IL-6.
Results Summary:
- Toxicity Assessment : At doses up to 100 µg/mL, the compounds exhibited low toxicity with cell viability remaining above 90%, comparable to control treatments .
- Cytokine Modulation : Certain derivatives effectively reduced the release of inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 4H-1,2,4-triazole derivatives, and how can these methods be applied to the target compound?
- Methodological Answer : A widely used approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing reagents. For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be synthesized via reaction of isoniazid with carbon disulfide in a basic medium (KOH), followed by treatment with hydrazine hydrate . Subsequent derivatization with substituted benzaldehydes or acetanilides introduces structural diversity (Table 1) . Table 1 : Representative substituents and yields for triazole derivatives
| Substituent Position | Substituent Type | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 3-Thiol | Benzylthio | 75–87 | 176–198 | |
| 4-Amino | Arylidene | 70–85 | 180–211 |
Q. Which spectroscopic and analytical techniques are critical for characterizing 4H-1,2,4-triazole derivatives?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=N at ~1600 cm⁻¹, S-H at ~2550 cm⁻¹) .
- NMR spectroscopy : - and -NMR confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm) .
- Elemental analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What biological activities are associated with 4H-1,2,4-triazole derivatives?
- Methodological Answer : These compounds exhibit antimicrobial (cup-plate method, MIC < 50 µg/mL) , antioxidant (DPPH assay, IC₅₀ ~25 µM vs. BHA IC₅₀ ~45 µM) , and anti-inflammatory activity (carrageenan-induced edema, ~60% inhibition at 50 mg/kg) .
Advanced Research Questions
Q. How can substituent optimization enhance the antioxidant activity of 4H-1,2,4-triazole derivatives?
- Methodological Answer : Electron-donating groups (e.g., methoxy, methyl) at the 4-position improve radical scavenging. For instance, 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(aryl) derivatives showed 2× higher activity than BHT due to resonance stabilization of radical intermediates . Computational studies (DFT) can predict substituent effects on redox potentials .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strain differences in antimicrobial testing). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀/EC₅₀ comparisons) reduce variability . Meta-analyses of substituent-electron effects (Hammett constants) can clarify structure-activity trends .
Q. How can crystallographic refinement challenges (e.g., twinned data) be addressed for triazole derivatives?
- Methodological Answer : SHELXL is effective for refining high-resolution or twinned data via twin-law matrices (e.g., BASF parameter optimization). ORTEP-3 visualizes disorder or thermal motion, aiding in model correction . For example, salts of 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzothiazole required twin refinement (R-factor < 0.05) .
Q. What synthetic innovations (e.g., click chemistry) enable efficient triazole-pyrrole hybrid synthesis?
- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently constructs 1,2,3-triazole hybrids. For example, 4-(4-methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole was synthesized in 61% yield using CuSO₄/ascorbate . This method reduces side reactions vs. traditional cyclocondensation .
Q. How can salt or cocrystal formation improve the physicochemical properties of the target compound?
- Methodological Answer : Co-crystallization with pharmaceutically acceptable counterions (e.g., HCl, Na⁺) enhances solubility. For instance, 4-(naphthalen-1-yl)-4H-1,2,4-triazole salts showed 3× higher aqueous solubility than the free base . Polymorph screening (PXRD, DSC) identifies stable forms .
Data Contradiction Analysis Example
Issue : Discrepancies in reported antimicrobial activity of benzylthio-substituted derivatives.
Resolution :
- Hypothesis : Steric hindrance from ortho-substituents reduces membrane penetration.
- Testing : Compare MICs of 3-(2-chlorobenzylthio) (MIC = 32 µg/mL) vs. 3-(4-chlorobenzylthio) (MIC = 8 µg/mL) .
- Conclusion : Para-substitution favors target binding, while ortho-substituents hinder it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
